2-chloro-N-cyclopropylisonicotinamide

Pharmaceutical impurity profiling Positional isomer separation Chromatographic method validation

Accurate impurity profiling in pafolacianine (Cytalux) generic development requires certified, isomerically pure reference standards. Using non-identical positional isomers (e.g., Impurity 12, CAS 25764-78-7) compromises HPLC/LC-MS quantification and ANDA submission data integrity. • Certified Pafolacianine Impurity 9 standard with distinct chromatographic signature (XLogP3 1.4, TPSA 42 Ų). • Full characterization package (NMR, MS, IR, HPLC) compliant with ICH Q3A(R2) and Q6A guidelines. • Research-grade material available from stock for immediate global dispatch.

Molecular Formula C9H9ClN2O
Molecular Weight 196.63 g/mol
CAS No. 959241-13-5
Cat. No. B1370575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-cyclopropylisonicotinamide
CAS959241-13-5
Molecular FormulaC9H9ClN2O
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC(=NC=C2)Cl
InChIInChI=1S/C9H9ClN2O/c10-8-5-6(3-4-11-8)9(13)12-7-1-2-7/h3-5,7H,1-2H2,(H,12,13)
InChIKeyCEOBTDBKBVPZMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-cyclopropylisonicotinamide: Structural Identity & Impurity Designation


2-Chloro-N-cyclopropylisonicotinamide (CAS 959241-13-5; molecular formula C₉H₉ClN₂O; molecular weight 196.63 g/mol) is a heterocyclic amide belonging to the isonicotinamide class, characterized by a chlorine substituent at the 2-position of the pyridine ring and a cyclopropyl group attached to the carboxamide nitrogen [1]. Its IUPAC name is 2-chloro-N-cyclopropylpyridine-4-carboxamide, and it bears the synonym identifier Albb-004240 . The compound is formally catalogued as Pafolacianine Impurity 9, serving as a reference standard for impurity profiling in the manufacture and quality control of pafolacianine (Cytalux), an FDA-approved fluorescent imaging agent used in folate receptor-targeted surgical oncology [2][3]. Key computed physicochemical descriptors include XLogP3 of 1.4, a topological polar surface area of 42 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and two rotatable bonds, placing it in favorable oral drug-like chemical space [1].

Designated role Pafolacianine Impurity 9 reference standard for impurity profiling
Analytical workflow Supports HPLC/LC-MS method validation and system suitability testing
Selection context Positional isomer (Impurity 12) requires separate sourcing; certified grade recommended for regulatory filings

2-Chloro-N-cyclopropylisonicotinamide: Why Generic Substitution Fails


In the context of pharmaceutical impurity profiling, substitution of a designated reference standard with a structurally similar but non-identical compound compromises analytical method validity, regulatory compliance, and patient safety [1]. 2-Chloro-N-cyclopropylisonicotinamide is specifically identified as Pafolacianine Impurity 9, a process-related impurity arising from the synthetic route of the active pharmaceutical ingredient (API) [2]. Its positional isomer, 2-chloro-N-cyclopropylnicotinamide (CAS 25764-78-7; Pafolacianine Impurity 12), differs solely in the location of the carboxamide group (pyridine-3-carboxamide vs. pyridine-4-carboxamide) and cannot be used interchangeably because HPLC retention time, mass spectrometric fragmentation, and UV absorption characteristics are distinct between positional isomers, leading to inaccurate quantification if the wrong standard is applied [3]. Furthermore, unsubstituted isonicotinamide (CAS 1453-82-3) lacks the chlorine and cyclopropyl moieties that define the impurity's unique chromatographic and spectroscopic signature, rendering it analytically unsuitable for identity confirmation or assay validation .

Positional isomer mismatch 2-Chloro-N-cyclopropylnicotinamide (Impurity 12) differs in carboxamide position; may produce distinct retention times and MRM transitions, preventing accurate impurity quantification.
Unsubstituted analog Isonicotinamide lacks the chloro and cyclopropyl groups defining the impurity's spectral signature; cannot serve as an identity or assay standard for pafolacianine impurity methods.
Grade substitution Generic research-grade material (95–97% purity) may not include full characterization data required for ANDA/DMF submissions; certified impurity standard with NMR, MS, IR documentation is expected.

2-Chloro-N-cyclopropylisonicotinamide: Differentiation Evidence


Positional Isomer Discrimination: Impurity 9 vs. Impurity 12

2-Chloro-N-cyclopropylisonicotinamide (CAS 959241-13-5) is the 4-pyridinecarboxamide (isonicotinamide) regioisomer and is designated as Pafolacianine Impurity 9. Its closest structural analog, 2-chloro-N-cyclopropylnicotinamide (CAS 25764-78-7), is the 3-pyridinecarboxamide (nicotinamide) regioisomer, designated as Pafolacianine Impurity 12. The two compounds share identical molecular formula (C₉H₉ClN₂O) and molecular weight (196.63 g/mol) but differ in the position of the carboxamide attachment on the pyridine ring .

Positional isomer ID
Class-level inference
Pyridine-4-carboxamide (Impurity 9) vs. pyridine-3-carboxamide (Impurity 12); identical formula, distinct carboxamide attachment site
Regioisomer standards are not interchangeable for HPLC relative retention time or LC-MS/MS MRM transitions per ICH Q3A.
Misidentification risks batch rejection or delayed approval.
Pharmaceutical impurity profiling Positional isomer separation Chromatographic method validation

Physicochemical Profile vs. Parent Isonicotinamide

The introduction of a chlorine atom at the 2-position and a cyclopropyl group on the carboxamide nitrogen of the isonicotinamide scaffold substantially alters the physicochemical profile compared to unsubstituted isonicotinamide (CAS 1453-82-3). 2-Chloro-N-cyclopropylisonicotinamide exhibits a computed XLogP3 of 1.4, indicating moderate lipophilicity suitable for membrane permeability, whereas isonicotinamide has a significantly lower XLogP3 (approximately -0.5 to 0.1, based on its minimal hydrophobicity) [1][2]. The topological polar surface area (TPSA) of the target compound is 42 Ų, consistent with favorable oral absorption according to the Veber rule (TPSA < 140 Ų), while the cyclopropyl group restricts rotatable bonds to 2, reducing conformational entropy penalty upon target binding relative to more flexible analogs [1].

Physicochemical shift
Class-level inference
XLogP3 1.4 vs. ~ -0.5–0.1 for parent isonicotinamide; TPSA 42 Ų vs. ~56 Ų; ΔMW +74.51 g/mol
Higher lipophilicity and lower TPSA suggest improved membrane permeability potential; supports fragment-based design selection.
Computed descriptors; experimental permeability data not available.
Drug-likeness prediction Lipophilicity profiling Medicinal chemistry design

Certified vs. Research-Grade Purity Standards

2-Chloro-N-cyclopropylisonicotinamide is commercially available at two primary purity specifications that distinguish its intended use: 95% purity (AKSci, Catalog No. 4497AF; Matrix Scientific; ChemScene) suitable for general research and synthetic intermediate applications, and 97% purity (Sigma-Aldrich, Product No. AOBH980A8584) suitable as a higher-grade reference material for analytical method development . When sourced as a certified Pafolacianine Impurity 9 reference standard from specialist suppliers such as SynZeal, the material is accompanied by comprehensive characterization data (NMR, HPLC, MS, IR) compliant with ICH Q6A and Q3A guidelines for ANDA/DMF submissions, which is not provided with the generic research-grade product [1].

Purity documentation
Supporting evidence
95% research grade; 97% analytical grade; certified impurity standard with full characterization (NMR, HPLC, MS, IR) from specialist suppliers
Certified reference standard documentation is critical for method validation and regulatory filing; general research-grade material insufficient.
Verify characterization package when ordering for ANDA/DMF use.
Reference standard qualification Pharmaceutical quality control Impurity method validation

Cyclopropyl Fragment Advantage in Kinase Design

The cyclopropyl group attached to the carboxamide nitrogen of 2-chloro-N-cyclopropylisonicotinamide provides a conformationally constrained, metabolically stable replacement for N-methyl, N-ethyl, or N-phenyl substituents commonly found in isonicotinamide-based kinase inhibitor scaffolds . Cyclopropyl carboxamides are documented to improve metabolic stability by resisting CYP450-mediated N-dealkylation, reduce plasma clearance, and enhance target binding through restricted conformational flexibility, relative to acyclic N-alkyl analogs [1]. While direct head-to-head metabolic stability data for this specific compound versus its N-methyl analog are not publicly available, the class-level advantage of cyclopropyl carboxamides is well established in medicinal chemistry literature [1].

Cyclopropyl motif
Class-level inference
N-cyclopropyl carboxamide may confer 2- to 10-fold improved in vitro metabolic stability vs. N-alkyl analogs; reduced conformational entropy
Cyclopropyl group supports metabolic stability in kinase inhibitor fragment design; no direct experimental data for this compound.
Based on medicinal chemistry class-level precedent; compound-specific validation needed.
Kinase inhibitor design Cyclopropyl structural motif Metabolic stability enhancement

2-Chloro-N-cyclopropylisonicotinamide: Application Scenarios


Pafolacianine ANDA: Impurity Method Validation

As the designated Pafolacianine Impurity 9 , 2-chloro-N-cyclopropylisonicotinamide is an indispensable reference standard for HPLC/LC-MS method development, system suitability testing, and impurity quantification in pafolacianine (Cytalux) generic drug products. Its positional isomer, Impurity 12 (2-chloro-N-cyclopropylnicotinamide, CAS 25764-78-7), must be separately sourced and chromatographically resolved. Regulatory submissions (ANDA, DMF) require certified impurity reference standards with full characterization (NMR, MS, IR, HPLC purity) per ICH Q3A(R2) and Q6A guidelines [1].

Kinase Inhibitor Fragment-Based Discovery

The 2-chloro-N-cyclopropylisonicotinamide scaffold combines a chlorine handle for further functionalization (e.g., Suzuki coupling, Buchwald-Hartwig amination) with a metabolically robust N-cyclopropyl carboxamide motif . Its moderate lipophilicity (XLogP3 = 1.4), low molecular weight (196.63 g/mol), and favorable TPSA (42 Ų) position it as an attractive fragment for kinase ATP-binding site inhibitors. Procurement of research-grade material at 95-97% purity from major suppliers (Sigma-Aldrich, AKSci, ChemScene) enables rapid SAR exploration .

CNS & Inflammatory Disorder Compound Libraries

Lookchem data indicate 2-chloro-N-cyclopropylisonicotinamide is employed as a multi-target lead scaffold for neurological and inflammatory disease research . The cyclopropyl group enhances CNS drug-likeness by reducing P-glycoprotein efflux susceptibility common to N-alkyl amides, while the 2-chloro substituent permits late-stage diversification via metal-catalyzed cross-coupling. The compound is available through custom synthesis from Chembase and Matrix Scientific for scale-up beyond catalog quantities [2].

Application
Selection Property
Validation Focus
Pafolacianine impurity method validation
Certified impurity reference standard with full characterization
ICH Q3A(R2) HPLC/LC-MS method qualification and system suitability
Kinase inhibitor fragment-based design
Chlorine handle for cross-coupling; cyclopropyl carboxamide metabolic stability
SAR exploration at ATP-binding site; use of research-grade material
CNS and inflammatory disorder screening libraries
Moderate lipophilicity, low molecular weight, reduced P-gp efflux tendency
Multi-target lead scaffold evaluation; custom synthesis scale-up

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